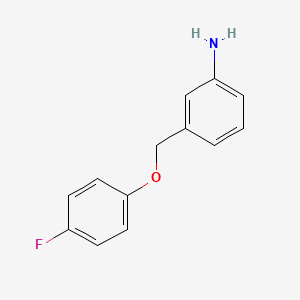
3-(4-Fluorophenoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenoxymethyl)aniline is an organic compound with the molecular formula C13H12FNO . It has a molecular weight of 217.24 g/mol . The IUPAC name for this compound is 3-[(4-fluorophenoxy)methyl]aniline .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.24 g/mol . It has a computed XLogP3 value of 2.4, indicating its relative hydrophobicity . The compound has a topological polar surface area of 35.2 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- A practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a compound closely related to 3-(4-Fluorophenoxymethyl)aniline, has been developed. This process features cheap and readily available starting materials, robustness, and less waste, making it suitable for industrial production (Zhang Qingwen, 2011).
Biomedical Research and Pharmacology
- Docking and quantitative structure–activity relationship studies have been conducted for derivatives of this compound, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, as c-Met kinase inhibitors. These studies help understand the molecular features contributing to high inhibitory activity for these compounds (Caballero et al., 2011).
Environmental and Material Sciences
Superparamagnetic Fe3O4 nanoparticles have been used for the catalytic oxidation of compounds like phenol and aniline, potentially including this compound. These nanoparticles exhibit excellent catalytic ability and stability, making them suitable for environmental applications (Zhang et al., 2009).
Azobenzene derivatives with fluoroalkyl chains, including 4-(4-fluorophenylazo)phenol, have been synthesized for monomolecular film formation at the air/water interface. This research suggests potential applications in material sciences and surface chemistry (Yoshino et al., 1992).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDFHZVDFLUTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
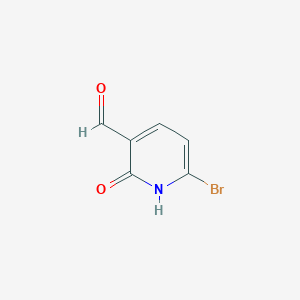

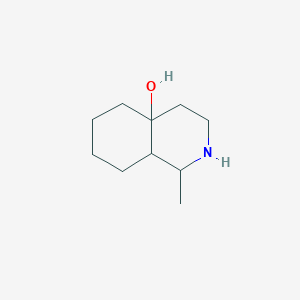


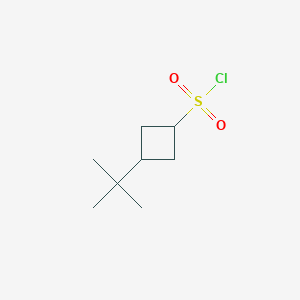

![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
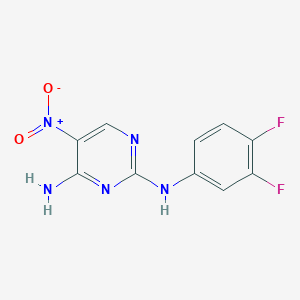
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)